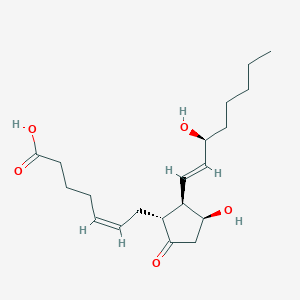

11beta-PGE2

Description

Contextualization within the Prostaglandin (B15479496) Family

Prostaglandins (B1171923) are characterized by a 5-carbon ring structure and are designated by a letter (e.g., D, E, F) which indicates the nature of the substituents on this ring. wikipedia.org The subsequent number denotes the number of double bonds in the side chains. wikipedia.org Prostaglandin E2 (PGE2) is one of the most abundant and well-characterized prostaglandins, involved in processes such as inflammation, pain, fever, and uterine contractions. wikipedia.orgmedchemexpress.com

11β-PGE2, also known as 11-epi-PGE2, is a member of the prostaglandin E series. caymanchem.com It is recognized as a metabolite in humans, rats, and mice. nih.govebi.ac.uk Its formation can occur from PGH2, similar to other prostaglandins. nih.gov While PGE2 is known to be a potent mediator of inflammation, 11β-PGE2's role is less defined but it has been shown to possess biological activity. hilarispublisher.comnih.gov

Stereoisomeric Relationship with Prostaglandin E2

The key distinction between 11β-PGE2 and PGE2 lies in their stereochemistry at the 11th carbon position on the cyclopentane (B165970) ring. caymanchem.comnih.gov 11β-PGE2 is the C-11 epimer of PGE2. caymanchem.com This means that the hydroxyl (-OH) group at the 11th carbon is oriented in the opposite direction in 11β-PGE2 compared to PGE2. caymanchem.comnih.gov This seemingly minor structural difference can significantly impact how the molecule interacts with its receptors and other proteins.

This stereoisomeric relationship is crucial as it leads to different biological activities. For instance, while both molecules can interact with prostaglandin receptors, their binding affinities and subsequent downstream signaling can vary. Research has shown that 11β-PGE2 can moderately inhibit the binding of PGE2 to its receptors in rat hypothalamic membranes. caymanchem.commedchemexpress.com It also inhibits PGE2 binding to the prostaglandin transporter protein. caymanchem.com Furthermore, at certain concentrations, 11β-PGE2 has been observed to stimulate bone resorption in rats, a function also attributed to PGE2. caymanchem.com

Table 1: Comparison of 11β-PGE2 and PGE2

| Feature | 11β-Prostaglandin E2 (11β-PGE2) | Prostaglandin E2 (PGE2) |

|---|---|---|

| Chemical Formula | C₂₀H₃₂O₅ | C₂₀H₃₂O₅ |

| Molar Mass | 352.5 g/mol | 352.471 g·mol⁻¹ |

| IUPAC Name | (Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | (5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1-oic acid |

| Key Structural Difference | Hydroxyl group at C-11 is in the beta (β) configuration. | Hydroxyl group at C-11 is in the alpha (α) configuration. |

| Biological Role | Rat, mouse, and human metabolite. nih.govebi.ac.uk Inhibits PGE2 binding to its receptors and the prostaglandin transporter. caymanchem.com Stimulates bone resorption. caymanchem.com | Hormone-like substance involved in inflammation, smooth muscle contraction/relaxation, blood vessel dilation/constriction, and blood pressure control. medchemexpress.commedchemexpress.com |

| Receptor Interaction | Moderate inhibitor of PGE2 binding to hypothalamic membranes (Ki = 53.3 nM). medchemexpress.commedchemexpress.com Inhibits PGE2 binding to the prostaglandin transporter protein (Ki = 56 nM). caymanchem.com | Binds to EP1, EP2, EP3, and EP4 receptors to regulate various physiological responses. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YUOXZBOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017289 | |

| Record name | 11β-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38310-90-6 | |

| Record name | 11β-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cellular and Molecular Mechanisms of Action in Vitro and Preclinical Models

Regulation of Cell Proliferation and Apoptosis

Prostaglandin (B15479496) E2 (PGE2) has been shown to play a role in the regulation of cell proliferation and apoptosis. frontiersin.orgnih.govnih.gov Research indicates that the suppression of membrane-bound prostaglandin E2 synthase-1 (mPGES-1), which leads to reduced PGE2 levels, can inhibit the growth of T-cell lymphoma cells and induce apoptosis. amegroups.cn This effect is mediated through the suppression of signaling pathways such as JAK/STAT, TGF-β/Smad3, and PI3K/AKT. amegroups.cn In studies involving human B cells, PGE2 was found to suppress DNA synthesis and proliferation stimulated by Staphylococcus aureus. nih.gov This inhibitory effect was observed at physiologically relevant concentrations. nih.gov Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for PGE2 synthesis, has been linked to the modulation of cell proliferation and apoptosis in certain types of tumors. nih.gov

Modulation of Cellular Migration and Invasion

PGE2 is a significant factor in the modulation of cellular migration and invasion, particularly in the context of cancer metastasis. nih.govresearchgate.netkoreascience.kr Studies have demonstrated that PGE2 can induce increased migration and invasiveness in colorectal carcinoma cells. nih.gov This process is often dependent on the activation of the phosphatidylinositol 3-kinase/Akt pathway and can involve the transactivation of the epidermal growth factor receptor (EGFR). nih.gov The binding of PGE2 to its receptors can lead to changes in cell adhesion, facilitating the disassociation of cell-to-cell connections and promoting interactions with the extracellular matrix, which are crucial steps in migration and invasion. researchgate.net Research has also shown that certain therapeutic agents can suppress cancer cell migration and invasion by down-regulating COX-2 expression and subsequent PGE2 production. koreascience.kr

Influence on Extracellular Matrix (ECM) Remodeling

Prostaglandin E2 has been identified as a modulator of extracellular matrix (ECM) remodeling. nih.govthno.orgplos.org In human dermal fibroblasts, PGE2 has been shown to inhibit the synthesis of collagen and fibronectin, key components of the ECM. nih.gov This inhibition is accompanied by a decrease in the steady-state levels of the corresponding mRNAs, suggesting that the regulatory effects of PGE2 on ECM biosynthesis occur at a transcriptional level. nih.gov Furthermore, in the context of tissue repair, PGE2 can reduce pathological scar formation by decreasing the deposition of excessive ECM. thno.org This is achieved in part by reducing the infiltration of myofibroblasts and inhibiting collagen synthesis in dermal fibroblasts, potentially through the TGF-β1/SMAD pathway. thno.org

Effects on Ion Channel Activity and Cellular Excitability (e.g., Kv2.2 channels in pancreatic beta-cells)

Prostaglandin E2 (PGE2) has been shown to be an endogenous inhibitor of glucose-stimulated insulin (B600854) secretion (GSIS) and plays a role in pancreatic β-cell dysfunction. elifesciences.orgnih.govnih.gov Research indicates that PGE2 inhibits voltage-gated potassium (Kv) 2.2 channels in pancreatic β-cells. elifesciences.orgnih.govnih.gov This inhibition occurs through the EP2/4 receptor-PKA signaling pathway. elifesciences.orgnih.gov The S448 residue on the Kv2.2 channel is crucial for this PKA-dependent modulation. elifesciences.orgnih.gov By inhibiting Kv2.2 currents, PGE2 reduces the electrical activity of β-cells, which in turn abrogates the inhibition of GSIS. elifesciences.orgnih.gov Studies in mouse models have confirmed that knockout of the Kcnb2 gene, which encodes the Kv2.2 channel, prevents PGE2-induced impairment of glucose tolerance. nih.govnih.gov These findings highlight the significant role of the EP2/4-Kv2.2 signaling pathway in the regulation of insulin secretion. nih.govnih.govnih.govbiorxiv.orgbiorxiv.org

| Target | Cell Type | Effect of PGE2 | Signaling Pathway | Reference |

| Kv2.2 channels | Pancreatic β-cells | Inhibition of channel currents | EP2/4-PKA | elifesciences.orgnih.govnih.gov |

| Electrical Activity | Pancreatic β-cells | Inhibition | EP2/4-Kv2.2 | elifesciences.orgnih.govnih.gov |

| Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic β-cells | Inhibition | EP2/4-Kv2.2 | nih.govnih.gov |

Impact on Specific Cell Types

Prostaglandin E2 is a critical regulator of immune cell function, influencing the activity of various cells involved in the innate immune response. frontiersin.org

PGE2 plays a significant role in modulating the function of macrophages and dendritic cells (DCs), key players in the immune system. frontiersin.orgmdpi.combinasss.sa.cr It can influence their cytokine secretion profiles and drive their differentiation towards specific phenotypes. mdpi.combinasss.sa.crnih.gov

In macrophages, PGE2 generally promotes a shift towards an anti-inflammatory M2 phenotype. binasss.sa.cr While it can attract macrophages to sites of inflammation in the early stages, it can also inhibit their activation through EP2 receptor signaling. frontiersin.org

The effect of PGE2 on dendritic cells is more complex and depends on their developmental stage. nih.gov PGE2 can disrupt the early stages of DC differentiation. frontiersin.orgfrontiersin.org However, in the presence of proinflammatory cytokines like IL-1β and TNF-α, PGE2 can accelerate the maturation of DCs. frontiersin.orgnih.gov PGE2 also modulates the cytokine production of DCs, suppressing the secretion of IL-12, which is crucial for a Th1 response, and promoting the production of IL-23, which supports the development of Th17 cells. frontiersin.orgnih.gov This shift from a Th1 to a Th2 or Th17 response is a key aspect of PGE2's immunomodulatory function. frontiersin.orgfrontiersin.org

| Cell Type | Effect of PGE2 | Key Mechanisms | References |

| Macrophages | Promotes M2 phenotype, inhibits activation | EP2 signaling | frontiersin.orgbinasss.sa.cr |

| Dendritic Cells (Early Stage) | Inhibits differentiation | frontiersin.orgfrontiersin.org | |

| Dendritic Cells (Mature) | Promotes maturation (with other cytokines), modulates cytokine secretion | Suppresses IL-12, promotes IL-23 | frontiersin.orgnih.govfrontiersin.orgnih.gov |

Granulosa and Cumulus Cell Functions

While direct actions of 11β-PGE2 on granulosa and cumulus cells have not been specifically detailed, the machinery for its potential interaction is present. Notably, the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which interconverts active and inactive glucocorticoids, is active in human granulosa-lutein cells, and its activity can be regulated by PGE2. researchgate.netnih.gov

PGE2 itself is a critical paracrine mediator of ovulatory processes, synthesized by follicular cells in response to the luteinizing hormone (LH) surge. nih.govresearchgate.net It plays a key role in the function of granulosa and cumulus cells. In primate granulosa cells, PGE2 has been shown to reduce cell cycle progression, which is an essential step in the terminal differentiation of the preovulatory follicle into the corpus luteum. nih.govresearchgate.net In bovine granulosa cells, PGE2 elevates the production of fibroblast growth factor 2 (FGF2), which promotes cell survival and angiogenesis. oup.com Furthermore, PGE2 is essential for cumulus expansion, a process where cumulus cells secrete a hyaluronan-rich extracellular matrix, which is vital for ovulation and fertilization. jmor.jpnih.gov PGE2 stimulates the expression of genes crucial for this process, such as HAS2 and TNFAIP6. nih.gov

Oocyte Maturation Processes

The role of 11β-PGE2 in oocyte maturation is not directly established. However, its epimer, PGE2, is known to be a crucial factor. jmor.jp The process of oocyte maturation involves both nuclear and cytoplasmic changes that prepare the oocyte for fertilization. jmor.jp PGE2, produced by cumulus cells, plays an important role in these events. nih.gov Studies in various species have shown that PGE2 can stimulate the resumption of meiosis in oocytes. jmor.jp It is believed to mediate the effects of gonadotropins on both cumulus expansion and oocyte maturation. researchgate.net The absence of PGE2 synthesis leads to defects in meiotic and cytoplasmic maturation, partly due to impaired communication between cumulus cells and the oocyte. jmor.jp The positive effects of PGE2 on maturation rates are associated with increased levels of cAMP and MAPKs within the oocyte. nih.gov

Bone Resorption Activity

In contrast to other areas, the effect of 11β-PGE2 on bone metabolism is more clearly defined. Preclinical studies have demonstrated that 11β-PGE2 is a stimulator of bone resorption. caymanchem.comlipidmaps.orgnih.gov In cultured long bones from fetal rats, 11β-PGE2 was found to be only slightly less potent than its physiologic counterpart, PGE2, in stimulating the release of calcium. nih.gov This activity was observed at concentrations ranging from 10 to 1,000 nM. caymanchem.comlipidmaps.org These findings suggest that the 11α-hydroxyl group, which differs in its stereochemical orientation between PGE2 and 11β-PGE2, is not absolutely essential for bone resorptive activity. nih.gov

Table 2: Comparative Bone Resorption Activity of Prostaglandin E2 Epimers in Fetal Rat Long Bones

| Compound | Concentration Range for Activity | Potency Relative to PGE2 | Key Finding | Citations |

| PGE2 | 10⁻⁸ to 10⁻⁶ M | - | Potent stimulator of bone resorption. | nih.gov |

| 11β-PGE2 | 10⁻⁸ to 10⁻⁶ M | Slightly less potent | Stimulates bone resorption at similar concentrations to PGE2. | nih.govglpbio.cominterpriseusa.com |

Smooth Muscle Tone Regulation (Vascular, Gastrointestinal, Uterine)

Specific data on the effects of 11β-PGE2 on smooth muscle tone are not available in the reviewed literature. However, PGE2 is a significant regulator of smooth muscle contractility in various tissues, though its effects can be contradictory depending on the location and the specific EP receptor subtypes expressed. wikipedia.org

Vascular: PGE2 has complex effects on vascular smooth muscle, capable of causing both vasoconstriction and vasodilation, thereby playing a role in the regulation of blood pressure and local blood flow. nih.govwestminster.ac.uk For example, it evokes a sustained contractile response in the rat tail artery. nih.gov

Gastrointestinal: In the GI tract, prostaglandins (B1171923) of the E series are generally involved in contracting smooth muscle. wikipedia.org

Uterine: PGE2 is well-known for its potent contractile effects on the uterine smooth muscle, a property utilized in obstetrics. wikipedia.org

Airway: In airway smooth muscle, PGE2 typically exerts a relaxant effect, contributing to bronchodilation. semanticscholar.orgamegroups.org

The diverse actions of PGE2 are mediated by its four G-protein-coupled receptors (EP1-4), which link to different intracellular signaling pathways, explaining its varied effects on smooth muscle tone across different tissues. semanticscholar.org

Lung Epithelial Cell Function

There is a significant lack of scientific studies specifically investigating the direct effects of 11beta-PGE2 on the function of lung epithelial cells. The available research predominantly centers on the actions of PGE2. For context, PGE2 is known to be produced by various cells within the lungs, including alveolar epithelial cells, and it plays a role in suppressing tissue fibrosis. mdpi.com It also contributes to maintaining the integrity of the endothelial barrier in the lungs. nih.gov However, equivalent functional data for its epimer, this compound, in lung epithelial cells is not present in the reviewed scientific literature.

Hepatocyte Function

Specific, detailed research findings on the role of this compound in hepatocyte function are not currently available in the scientific literature. Studies have extensively documented the effects of PGE2 on hepatocytes, noting its ability to enhance DNA synthesis and its involvement in the context of hepatocarcinoma. nih.gov While this compound is known to be a metabolite of PGE2, its direct functional impact on hepatocytes has not been a specific focus of the studies reviewed. nih.govacs.org

Cell Competition Mechanisms

The current body of scientific literature does not provide direct evidence implicating this compound in the mechanisms of cell competition. Research in this area has identified cyclooxygenase-2 (COX-2) induced PGE2 as a critical signaling molecule that can serve as a warning signal to drive the elimination of abnormal cells from a tissue. nih.govnih.gov In studies investigating these phenomena, other prostaglandin metabolites have been measured, but a direct role for this compound has not been identified or investigated. nih.gov

Research Findings on this compound

While direct functional data in the contexts above is limited, some key biochemical properties of this compound have been characterized.

| Property | Description | Source |

| Identity | This compound is the C-11 epimer of Prostaglandin E2 (PGE2). It is also known as 11-epi-PGE2 and is a known metabolite in rats, mice, and humans. | nih.govcaymanchem.com |

| Inhibitory Action | It acts as a moderate inhibitor of PGE2 binding to its receptors, with a noted Ki of 53.3 nM against [3H]PGE2 binding to rat hypothalamic membranes. | medchemexpress.com |

| Transporter Inhibition | This compound inhibits the prostaglandin transporter protein (PGT) with a Ki of 56 nM. | caymanchem.com |

Physiological Roles and Functional Implications Preclinical Animal Models

Reproductive System Physiology (e.g., Ovulation, Decidualization, Implantation)

The roles of prostaglandins (B1171923), particularly PGE2, are critical in female reproductive physiology, including ovulation, the preparation of the uterine lining for pregnancy (decidualization), and embryo implantation. mdpi.com However, direct research into the specific functions of 11beta-PGE2 in these processes is limited. The available evidence is largely indirect, focusing on related compounds or the enzymatic pathways that could potentially produce them.

In primate granulosa cells, which are essential for follicle development and ovulation, studies have investigated the synthesis pathways for various prostaglandins. researchgate.netnih.gov While these cells can convert Prostaglandin (B15479496) D2 (PGD2) into 11beta-PGF2alpha (a related compound to this compound), this pathway is considered inefficient, and levels of 11beta-PGF2alpha in follicular fluid were found to be low or non-detectable. nih.gov This suggests that 11beta-PGF2alpha is unlikely to be a major player in the ovulatory process. nih.gov The direct synthesis and role of this compound in this context remain uncharacterized.

In contrast, the role of PGE2 is well-established. It is considered an indispensable mediator of ovulation, cumulus expansion, follicle rupture, and oocyte release. mdpi.comresearchgate.net Studies in various animal models have shown that PGE2 is crucial for successful implantation and decidualization, the process where endometrial stromal cells differentiate to support the implanting blastocyst. nih.govnih.govoup.com In mouse models, PGE2 is involved in increasing endometrial vascular permeability, a critical step for implantation. nih.gov Furthermore, in vitro studies using human and dog cells show that PGE2, in conjunction with progesterone, promotes decidualization. nih.govuzh.ch

Some research on synthetic analogues provides limited insight. A study on ent-11-epi-15-epi PGE2 methyl ester in isolated guinea pig ileum showed that it could induce smooth muscle contraction, similar to PGE2, but also acted as a competitive antagonist to PGE2 and PGF2alpha at higher concentrations. nih.gov While not directly related to reproduction, this indicates that epimers of PGE2 can possess distinct biological activities.

Table 1: Comparative Roles of Prostaglandins in Female Reproduction (Preclinical Data)

| Compound | Role in Ovulation | Role in Decidualization | Role in Implantation | Key Findings in Animal Models |

|---|---|---|---|---|

| PGE2 | Essential | Promotes | Essential | Mediates cumulus expansion, follicle rupture, and increases vascular permeability. mdpi.comresearchgate.netnih.gov |

| This compound | Unknown | Unknown | Unknown | Direct research in reproductive models is lacking. |

| 11beta-PGF2α | Unlikely to be significant | Unknown | Unknown | Synthesized in primate granulosa cells, but considered an inefficient pathway. nih.gov |

Neurophysiological Regulation (e.g., Hypothalamic Activity, Synaptic Plasticity, Brain Maturation)

The influence of this compound on the central nervous system has been investigated primarily in the context of hypothalamic function, where it demonstrates a distinct profile compared to its epimer, PGE2.

Hypothalamic Activity Research on rat hypothalamic membranes shows that this compound is a moderate inhibitor of PGE2 binding, with a reported Ki value of 53.3 nM. nih.gov Studies investigating the release of neurotransmitters found that prostaglandins of the E series inhibit the release of noradrenaline in the rat hypothalamus. However, 11-epi-PGE2 was found to be less potent in this regard than PGE2. In contrast, PGE2 itself has pronounced effects on hypothalamic neurons, which are central to processes like sympathetic activation. nih.gov In anesthetized rats, PGE2 administration into the brain ventricles or directly into the paraventricular nucleus (PVN) of the hypothalamus leads to an increase in sympathetic nerve activity, blood pressure, and heart rate, an effect mediated largely by EP3 receptors. nih.govphysiology.org

Synaptic Plasticity and Brain Maturation Direct studies on the role of this compound in synaptic plasticity and brain maturation are scarce. However, altered levels of 11β-PGE2 have been noted in a mouse model of a neurological disease, suggesting its potential involvement in brain pathophysiology. metabolomics.se

The broader role of the PGE2 pathway in these neurophysiological processes is much clearer. PGE2 is recognized as a significant modulator of synaptic activity and plasticity. nih.gov In mouse hippocampal slices, PGE2 enhances excitatory synaptic transmission and is necessary for long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govcapes.gov.br This action is mediated through its receptors, particularly the EP2 receptor. nih.gov Studies in different brain regions have shown that PGE2 can act at both presynaptic and postsynaptic sites to modulate synaptic strength. nih.gov

Maternal exposure to abnormal levels of PGE2 during gestation in mice has been shown to impact brain development in offspring. biorxiv.orgbiorxiv.org Such exposure can lead to changes in cerebellar cell density, dendritic structure, and the expression of proteins related to the cytoskeleton and cell adhesion. biorxiv.org PGE2 is also involved in brain maturation processes during the early postnatal period, where its concentration in the cerebrospinal fluid is tightly controlled. nih.gov

Table 2: Effects of PGE2 and this compound on Hypothalamic Function in Rats

| Compound | Effect | Potency/Mechanism |

|---|---|---|

| This compound | Inhibits PGE2 binding to hypothalamic membranes. | Moderate inhibitor (Ki = 53.3 nM). nih.gov |

| Inhibits noradrenaline release from hypothalamus. | Less potent than PGE2. | |

| PGE2 | Excites paraventricular nucleus (PVN) neurons. | Mediated by EP3 receptors. nih.govphysiology.org |

| Increases sympathetic nerve activity, blood pressure, and heart rate. | Central action via hypothalamic EP3 receptors. nih.govphysiology.org |

Renal Homeostasis (e.g., Sodium Excretion, Hemodynamics)

There is a significant lack of preclinical data specifically investigating the role of this compound in renal homeostasis. The vast body of research on prostaglandins in the kidney focuses almost exclusively on PGE2.

PGE2 is one of the most abundant prostaglandins synthesized in the kidney, where it plays a crucial role in regulating renal hemodynamics, as well as water and sodium metabolism. krcp-ksn.org In animal models, PGE2 generally functions as a natriuretic factor, promoting the excretion of sodium by inhibiting its transport in the distal parts of the nephron, such as the thick ascending limb and the collecting duct. krcp-ksn.orgcore.ac.ukphysiology.org This action helps regulate blood pressure. anr.fr

PGE2 also modulates renal blood flow. Under conditions of volume depletion (e.g., a low-salt diet), PGE2 production in the renal cortex increases, which is thought to counteract the effects of vasoconstrictor hormones and help maintain glomerular filtration rate. physiology.org Conversely, during volume expansion (e.g., a high-salt diet), PGE2 production in the renal medulla increases, facilitating salt and water excretion. physiology.org Studies in conscious dogs have shown that inhibition of prostaglandin synthesis leads to reduced urine flow and can affect sodium excretion, demonstrating the physiological importance of this system in maintaining renal function under normal conditions. nih.gov

Given that this compound is an epimer of PGE2, it is plausible that it could have some activity in the kidney, potentially as a weak agonist or antagonist at PGE2 receptors. However, without direct experimental evidence from animal models, its role in renal sodium excretion and hemodynamics remains speculative.

Thermoregulation and Sleep/Wake Cycles

Direct investigation into the effects of this compound on thermoregulation and sleep/wake cycles in preclinical models is not available in the current literature. The understanding of these processes is dominated by studies on PGE2 and Prostaglandin D2 (PGD2).

Thermoregulation PGE2 is a principal mediator of the fever response. imrpress.com When injected into the preoptic area of the hypothalamus in animal models like rats, PGE2 induces a rise in body temperature. nih.govcas.cznih.gov It acts centrally on specific neurons to reset the body's thermoregulatory set-point upwards. imrpress.comnih.gov Studies using rat brain slices have demonstrated that PGE2 directly influences the firing rate and thermosensitivity of hypothalamic neurons, which are key to controlling body temperature. nih.govcas.cz The depressive effect on the firing rate of warm-sensitive neurons is a proposed mechanism for its pyrogenic (fever-inducing) action. cas.cz

Sleep/Wake Cycles Prostaglandins PGD2 and PGE2 are known to have important and generally opposing roles in the regulation of sleep and wakefulness. researchgate.net PGD2 is recognized as a potent endogenous sleep-promoting substance in several animal species. researchgate.netnih.gov It is secreted into the cerebrospinal fluid and acts on DP1 receptors to promote non-rapid eye movement (NREM) sleep. researchgate.netnih.gov

Conversely, PGE2 is often associated with wakefulness and arousal, particularly in the context of inflammation and fever. researchgate.netresearchgate.net While the direct role of this compound is unknown, one study in humans noted a non-significant increase in urinary levels of 11β-PGF2α, a major metabolite of PGD2, following sleep restriction, hinting at the potential involvement of related pathways in the response to sleep loss. oup.com However, specific preclinical studies to determine if this compound has any intrinsic activity in regulating sleep or wakefulness have not been reported.

Table 3: Established Roles of Related Prostaglandins in Thermoregulation and Sleep

| Compound | Role in Thermoregulation | Role in Sleep/Wake Cycle | Primary Site of Action (in CNS) |

|---|---|---|---|

| PGE2 | Induces fever (pyrogenic). imrpress.comnih.gov | Generally promotes wakefulness/arousal. researchgate.netresearchgate.net | Preoptic area of the hypothalamus. |

| PGD2 | Can influence temperature. nih.gov | Potent sleep-promoting factor. researchgate.netnih.gov | Leptomeninges, basal forebrain. |

| This compound | Unknown | Unknown | Unknown |

Role in Preclinical Disease Models and Pathophysiological Processes

Inflammation and Immune Response Dysregulation

PGE2 is a pivotal modulator of inflammation, capable of guiding diverse aspects of the immune response. nih.gov Its functions are highly dependent on the cellular context, the specific EP receptors expressed, and the timing and concentration of its production. nih.govbiorxiv.org

PGE2 exhibits a well-documented dual capacity, acting as both a pro-inflammatory and an anti-inflammatory agent. nih.govnih.gov In the initial phases of an inflammatory response, PGE2 functions as a vasodilator, increasing blood flow and vascular permeability to facilitate the influx of immune cells like neutrophils and macrophages to the site of injury, which leads to classic signs of inflammation like swelling and redness. jrd.or.krnih.gov However, PGE2 also possesses potent immunosuppressive properties that are crucial for the resolution phase of acute inflammation. nih.gov It can inhibit the production of the pro-inflammatory cytokine Interleukin-2 (IL-2) and its receptor in T cells, thereby suppressing effector T cell activation and proliferation. nih.gov Furthermore, PGE2 can inhibit the production of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-12, while stimulating the production of the anti-inflammatory cytokine IL-10 by macrophages. jrd.or.kr This multifaceted nature allows PGE2 to modulate various stages of inflammation, coordinating the process in both pro- and anti-inflammatory directions depending on the specific microenvironment. nih.gov

| Role of PGE2 | Mechanism/Effect | Primary Outcome | Reference |

|---|---|---|---|

| Pro-inflammatory | Acts as a vasodilator, increasing tissue influx of neutrophils and macrophages. | Promotes swelling, edema, and pyrogenic effects. | jrd.or.krnih.gov |

| Anti-inflammatory | Inhibits synthesis of IL-2 and its receptor in T cells. | Suppresses effector T cell proliferation and activation. | nih.gov |

| Anti-inflammatory | Inhibits production of TNF-α, IL-1β, and IL-12 by macrophages. | Reduces pro-inflammatory cytokine signaling. | jrd.or.kr |

| Anti-inflammatory | Stimulates production of IL-10 by macrophages. | Promotes an anti-inflammatory cytokine environment. | jrd.or.kr |

During the acute phase of inflammation, PGE2 is a key mediator. nih.gov Alongside other prostanoids like Prostaglandin (B15479496) I2 (PGI2), it acts as a vasodilator to increase the movement of neutrophils, macrophages, and mast cells from the bloodstream into the affected tissue. nih.gov This process contributes significantly to the swelling and edema observed at sites of injury or infection. nih.gov The role of PGE2 in acute inflammation is well-established, contributing to the cardinal signs of inflammation, including pain and fever. jrd.or.krnih.gov Research in zebrafish models has demonstrated that PGE2 is not only present but is essential for the resolution of neutrophilic inflammation, and it is sufficient to drive the removal of neutrophils from wound sites. biorxiv.org

In the context of allergic airway diseases such as asthma, PGE2 generally plays a protective role. nih.gov It is one of the most abundant cyclooxygenase products synthesized by airway epithelium and smooth muscle. nih.gov Studies in human asthma suggest that endogenous PGE2 is bronchoprotective. nih.gov For instance, sputum levels of PGE2 in asthmatic patients have been found to be inversely correlated with sputum eosinophil counts, suggesting that PGE2 may help to restrain airway eosinophilia. nih.gov Furthermore, inhalation of PGE2 has been shown to reduce both the early and late phase pulmonary responses to allergen challenges. nih.govmcmaster.ca In animal models, signaling of the related prostaglandin PGI2 through its receptor was found to inhibit allergic airway inflammation. nih.gov However, the effects of PGE2 can be variable, depending on its concentration and the specific receptor through which it signals. nih.gov

Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease Models)

Neuroinflammation is a critical component in the pathology of various neurodegenerative diseases, and PGE2 plays a complex, often receptor-dependent, role in these conditions. nih.govstanford.edu In models of Alzheimer's Disease (AD), the inflammatory cyclooxygenase-PGE2 pathway is implicated in preclinical development. nih.govresearchgate.net Levels of PGE2 have been found to be significantly increased in the cerebrospinal fluid of patients with early AD. nih.gov In preclinical AD models, PGE2 signaling through the EP2 receptor on microglia, the brain's resident immune cells, has been shown to promote a pro-inflammatory neurotoxic effect. nih.govnih.gov Deletion of the EP2 receptor in a mouse model of AD led to significant decreases in lipid peroxidation, an indicator of oxidative stress. nih.gov

In models of Parkinson's Disease (PD), PGE2 also demonstrates a dual role mediated by different receptors. stanford.edu Neurotoxicity in animal models of PD is associated with significant microgliosis (activation of microglia). stanford.edu Studies have shown that PGE2 promotes neuroinflammation through the microglial EP2 receptor, while it conversely suppresses inflammation via the microglial EP4 receptor. stanford.edu Activation of the EP2 receptor increases the production of pro-inflammatory factors, whereas activation of the EP4 receptor suppresses the secretion of these factors and exerts a neuroprotective effect in a mouse model of PD. stanford.edu

| Disease Model | PGE2 Receptor | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Alzheimer's Disease (AD) | EP2 | Microglia | Promotes pro-inflammatory neurotoxic effects and oxidative stress. | nih.govnih.gov |

| Parkinson's Disease (PD) | EP2 | Microglia | Promotes neuroinflammation and increases production of pro-inflammatory factors. | stanford.edu |

| Parkinson's Disease (PD) | EP4 | Microglia | Suppresses neuroinflammation and exerts neuroprotective effects. | stanford.edu |

Oncology and Tumor Microenvironment Dynamics

Within the tumor microenvironment (TME), PGE2 is a key mediator that supports tumor progression and immune evasion. nih.govresearchgate.net It is produced by both cancer cells and surrounding stromal cells, acting in an autocrine and paracrine manner to influence tumor growth, angiogenesis, and metastasis. nih.gov High levels of intratumoral PGE2 have been observed in various solid tumors, including lung, breast, and colon cancer. nih.gov

A primary mechanism by which PGE2 promotes cancer progression is through the suppression of antitumor immunity. nih.govnih.gov PGE2 creates an immunosuppressive TME by affecting the function of numerous immune cells. nih.govresearchgate.net It can inhibit the differentiation, infiltration, and activation of dendritic cells (DCs), which are crucial for initiating anti-tumor T cell responses. nih.gov PGE2 can also promote the differentiation of myeloid-derived suppressor cells (MDSCs) and enhance their suppressive functions. nih.gov In T cells, PGE2 signaling via EP2 and EP4 receptors has been shown to impair effector functions, including the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). frontiersin.orgoncotarget.com Furthermore, PGE2 suppresses the function of Natural Killer (NK) cells, which are important for immune surveillance against tumors. nih.gov By orchestrating these immunosuppressive effects, PGE2 helps tumor cells evade the host's immune system, leading to continued growth and progression. nih.govnih.gov

Contribution to Tumor Growth, Invasion, and Angiogenesis

There is a paucity of direct scientific evidence detailing the specific role of 11beta-PGE2 in tumor growth, invasion, and angiogenesis. While the pro-tumorigenic effects of PGE2 are well-established, acting through its E-prostanoid (EP) receptors to promote cell proliferation, motility, and the formation of new blood vessels, it is not currently possible to extrapolate these functions directly to this compound. Research has shown that this compound is a C-11 epimer of PGE2 and is a known metabolite in humans, rats, and mice. One study has indicated that this compound can inhibit the binding of PGE2 to hypothalamic membranes, suggesting it may possess biological activity, potentially as a modulator of PGE2 signaling. However, dedicated studies investigating its impact on cancer cells and the tumor microenvironment are conspicuously absent from the current body of scientific literature. Without such studies, any claims regarding its contribution to these oncogenic processes would be purely speculative.

Metabolic Disorders (e.g., Sepsis, Glucose-Stimulated Insulin (B600854) Secretion Impairment)

The role of this compound in metabolic disorders such as sepsis and the impairment of glucose-stimulated insulin secretion is another area lacking direct investigation. PGE2 is known to have complex and sometimes contradictory roles in metabolism. For instance, PGE2 can contribute to the inflammatory cascade in sepsis, while also playing a role in the regulation of insulin secretion by pancreatic β-cells. The activity of 11beta-hydroxysteroid dehydrogenase, an enzyme that interconverts active and inactive glucocorticoids and influences metabolic processes, has been linked to PGE2 metabolism, but the specific actions of this compound in this context have not been elucidated. The absence of studies focusing on this compound in models of sepsis or in the context of glucose homeostasis prevents any definitive statements on its involvement in these metabolic disorders.

Bone Disorders (e.g., Pathological Bone Resorption)

The influence of this compound on bone metabolism, particularly in the context of pathological bone resorption, remains uninvestigated. PGE2 is a potent regulator of bone turnover, capable of stimulating both bone formation and resorption. Its effects are mediated through EP receptors on osteoblasts and osteoclasts. While the intricate signaling pathways of PGE2 in bone have been a subject of intense research, there is no available data from preclinical models that specifically examines the effects of this compound on bone cell function or in conditions characterized by excessive bone resorption. Therefore, its contribution to bone disorders is currently unknown.

Liver Injury and Inflammation

Similarly, the role of this compound in liver injury and inflammation is not documented in the available scientific literature. PGE2 is known to be a critical mediator in various liver pathologies, exhibiting both pro-inflammatory and protective effects depending on the context of the injury and the specific EP receptors involved. It plays a role in viral hepatitis, alcoholic liver disease, and non-alcoholic fatty liver disease. However, studies delineating the specific actions of its 11beta-epimer in models of liver damage or inflammation are absent. Without experimental data, the impact of this compound on hepatic pathophysiology remains a matter of speculation.

Advanced Research Methodologies for 11beta Pge2 Analysis

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of eicosanoids like 11β-PGE2, offering unparalleled selectivity and sensitivity. These methods are crucial for distinguishing between closely related isomers and for quantifying their low endogenous concentrations in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a leading technique for the analysis of prostaglandins (B1171923) due to its high selectivity and sensitivity, which allows for the simultaneous measurement of multiple analytes without the need for derivatization. nih.gov A significant challenge in prostaglandin (B15479496) analysis is the presence of numerous isomers, such as PGE2, PGD2, and their various isoprostanes, which often share the same molecular weight and produce similar fragment ions in the mass spectrometer. nih.gov

A developed LC-MS/MS method has successfully enabled the separation and quantification of major brain PGE2/PGD2 series molecules, including 11β-PGE2, in a single run. nih.gov This method is crucial for understanding the roles of these signaling molecules in biological processes where oxidative stress is implicated. The technique was validated by analyzing free and esterified iso-PGE2 in mouse brain tissue, demonstrating its applicability to complex biological samples. nih.gov The ability to resolve these isomers is critical, as they may have distinct biological activities. For instance, an improved LC-MS/MS assay for PGE2 and PGD2 reported a limit of detection of 20 pg/mL for each prostaglandin, highlighting the sensitivity of the technique. nih.govresearchgate.net

| Parameter | Value | Reference |

| Analytes Separated | PGE2, entPGE2, 8-isoPGE2, 11β-PGE2, PGD2, 15(R)-PGD2 | nih.gov |

| Sample Matrix | Mouse Brain Tissue | nih.gov |

| Derivatization Required | No | nih.gov |

| Limit of Detection (PGE2/PGD2) | 20 pg/mL | nih.govresearchgate.net |

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) presents a powerful alternative for the analysis of lipids, including prostaglandins. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as high separation efficiency and shorter analysis times. researchgate.net This technique is particularly well-suited for the separation of isomers, a common challenge in prostaglandin analysis. nih.gov

Research has demonstrated the capability of SFC-MS/MS to separate a wide range of eicosanoids. For example, a developed platform using a chiral amylose-based column allowed for the resolution of 11 different eicosanoids, including PGE2 and PGD2, with baseline separation of isobaric analytes within 12 minutes. researchgate.net While specific applications detailing the analysis of 11β-PGE2 are emerging, the success in separating other prostaglandin isomers indicates the high potential of SFC-MS/MS for the specific quantification of 11β-PGE2. The technique's ability to handle complex lipid extracts and separate structurally similar compounds makes it a valuable tool for lipidomics. mdpi.com

| Feature | Description | Reference |

| Technique | Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) | researchgate.net |

| Key Advantage | High efficiency and speed in separating isomers | researchgate.netnih.gov |

| Application | Quantification of a broad panel of eicosanoids and other lipids | researchgate.netmdpi.com |

| Example Separation | Baseline separation of 11 eicosanoids, including PGE2 and PGD2, in under 12 minutes | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Radiochemical Detection

High-performance liquid chromatography (HPLC) with radiochemical detection is a classic and robust method for studying the metabolism of prostaglandins. This technique involves the use of radiolabeled compounds, such as [3H]PGE2, which are incubated with biological samples like tissue homogenates or cell cultures. nih.gov The metabolites produced are then separated by HPLC, and the radioactivity in the collected fractions is measured by liquid scintillation counting. nih.govd-nb.info

This methodology has been successfully employed to identify and quantify PGE2 metabolites produced by choroid plexuses, revealing the metabolic pathways present at the blood-cerebrospinal fluid barrier. nih.govd-nb.info In such studies, the retention times of potential metabolites are determined using unlabeled standards. For instance, the retention times for PGE2, 15-keto-PGE2, and 13,14-dihydro-15-keto-PGE2 have been well-established. nih.govd-nb.info Notably, in some analytical methods, 11β-PGE2 itself is used as an internal standard to quantify the formation of PGE2, underscoring its utility and stability in HPLC-based assays. aacrjournals.org The coupling of UPLC (Ultra-Performance Liquid Chromatography) with online radioactivity detection has further enhanced the resolution and speed of analyzing radiolabeled metabolites. waters.com

| Compound | Typical Retention Time (min) | Reference |

| PGE2 | 8.5 | nih.govd-nb.info |

| 15-keto-PGE2 | 12 | nih.govd-nb.info |

| 13,14-dihydro-15-keto-PGE2 | 16 | nih.govd-nb.info |

| bicyclo-PGE2 | 43 | nih.govd-nb.info |

Molecular and Cellular Assays

To understand the biological significance of 11β-PGE2, it is essential to investigate its effects at the molecular and cellular levels. This includes analyzing its influence on gene expression and enzyme activity, which provides insights into its mechanism of action and physiological roles.

Gene Expression Analysis (mRNA and Protein Levels)

The biological effects of prostaglandins are often mediated through the regulation of gene expression. Studies have shown that PGE2 can influence the expression of key enzymes involved in its own synthesis and metabolism. For example, PGE2 has been shown to affect the expression of 11β-hydroxysteroid dehydrogenase 1 (HSD11B1), an enzyme that plays a crucial role in glucocorticoid metabolism. nih.govresearchgate.net While PGF2α was found to stimulate HSD11B1 protein expression without altering its mRNA levels in bovine endometrial stromal cells, PGE2 did not show the same effect. nih.gov

In other contexts, pro-inflammatory stimuli can induce the expression of genes such as cyclooxygenase-2 (PTGS2) and 11β-HSD1, which are critical for prostaglandin synthesis and glucocorticoid regeneration. researchgate.net Given that 11β-PGE2 is an isomer of PGE2, a key area of research is to determine whether it has similar or distinct effects on the mRNA and protein expression of these and other related genes. Such studies typically involve treating cells with 11β-PGE2 and then quantifying changes in target gene mRNA levels using quantitative polymerase chain reaction (qPCR) and protein levels using techniques like Western blotting.

| Gene Target | Potential Effect of Prostaglandins | Analytical Technique |

| HSD11B1 (11β-hydroxysteroid dehydrogenase 1) | Regulation of protein expression | Western Blot, qPCR |

| PTGS2 (Cyclooxygenase-2) | Induction by pro-inflammatory stimuli | Western Blot, qPCR |

Enzyme Activity Assays

Enzyme activity assays are vital for determining the functional impact of 11β-PGE2 on various enzymatic pathways. These assays measure the rate at which an enzyme converts its substrate into a product, and how this rate is affected by the presence of a compound like 11β-PGE2.

One relevant class of enzymes is the aldo-keto reductase (AKR) superfamily, some of which possess 11-ketoprostaglandin reductase activity. nih.gov For example, AKR1C3 can convert PGD2 to PGF2. nih.gov Colorimetric assay kits are commercially available to measure the activity of AKRs by monitoring the conversion of NADP+ to NADPH. abcam.com Such assays could be adapted to investigate if 11β-PGE2 acts as a substrate or an inhibitor of these enzymes.

Furthermore, prostaglandins have been shown to regulate the activity of enzymes like 11β-HSD1. nih.gov Enzyme activity can be determined by measuring the conversion of a substrate, such as cortisone (B1669442) to cortisol, in cultured cells or tissue homogenates. nih.gov Investigating the effect of 11β-PGE2 in these assay systems would reveal its potential to modulate glucocorticoid metabolism.

| Enzyme | Assay Principle | Potential Role of 11β-PGE2 |

| Aldo-Keto Reductases (e.g., AKR1C3) | Measures conversion of NADP+ to NADPH via substrate reduction. | Substrate or inhibitor |

| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Measures conversion of cortisone to cortisol. | Modulator of enzyme activity |

Receptor Binding and Ligand Affinity Studies

Receptor binding and ligand affinity studies are fundamental in characterizing the interaction of 11β-prostaglandin E2 (11β-PGE2) with its target receptors. These assays quantify the affinity, or binding strength, between a ligand like 11β-PGE2 and a receptor, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Ki or Kd value signifies a higher binding affinity.

Research has shown that 11β-PGE2, the C-11 epimer of prostaglandin E2 (PGE2), interacts with prostaglandin E (EP) receptors. In studies using membrane preparations from the rat hypothalamus, 11β-PGE2 was identified as a moderate inhibitor of radiolabeled PGE2 ([³H]PGE2) binding. caymanchem.commedchemexpress.com The inhibitory constant (Ki) for this interaction was determined to be 53.3 nM. medchemexpress.commedchemexpress.com This indicates that 11β-PGE2 can displace PGE2 from its binding sites, suggesting that its biological effects may be mediated through an interaction with PGE2 receptors. ebi.ac.uk The affinity of 11β-PGE2 is part of a broader characterization of how various prostaglandins bind to the four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are G protein-coupled receptors that mediate the diverse physiological and pathological effects of PGE2. mdpi.com

Further studies have explored the binding of prostaglandins to other related receptors. For instance, in COS cells transfected with the prostaglandin F (PGF) receptor cDNA, the displacement of [³H]PGF2α was observed with various prostaglandins. The rank order of potency was PGF2α = 9α,11β-PGF2 > PGF1α > PGD2 > STA2 (a thromboxane (B8750289) A2 agonist) > PGE2 > iloprost (B1671730) (a prostacyclin agonist). researchgate.net While this study focused on the PGF receptor, it highlights the comparative methodologies used to determine ligand affinity across the prostanoid receptor family.

Additionally, 11β-PGE2 has been shown to inhibit PGE2 binding to the prostaglandin transporter protein (PGT) with a Ki of 56 nM, indicating another point of interaction within the prostaglandin signaling pathway. caymanchem.com

Table 1: Binding Affinity of 11β-PGE2

| Ligand | Target | Assay System | Affinity (Ki) | Reference |

|---|---|---|---|---|

| 11β-PGE2 | PGE2 Receptors | Rat Hypothalamic Membranes | 53.3 nM | medchemexpress.commedchemexpress.com |

| 11β-PGE2 | Prostaglandin Transporter (PGT) | - | 56 nM | caymanchem.com |

In Vitro Cell Culture and Co-culture Systems

In vitro cell culture systems are indispensable tools for dissecting the cellular and molecular mechanisms of action of 11β-PGE2. These systems allow for controlled experiments on isolated cell types, providing insights into specific biological processes without the complexities of a whole organism.

Monoculture systems using cell lines such as the murine macrophage cell line RAW264.7 are employed to study inflammatory responses. nih.gov For example, these cells can be stimulated with agents like endotoxin (B1171834) and arachidonic acid to produce various prostaglandins, allowing researchers to investigate the metabolic pathways and the effects of specific compounds like 11β-PGE2 on inflammatory mediator production. medchemexpress.com Similarly, fibroblast-like synoviocytes (FLS) from rats have been used as a cell model to study the interplay between glucocorticoids and prostaglandin synthesis in the context of inflammation. spandidos-publications.com In these cells, pro-inflammatory cytokines like interleukin-1β (IL-1β) can induce the expression of enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial for PGE2 production. spandidos-publications.com Human embryonic kidney (HEK293) cells are another common system, often used for expressing specific receptors to study ligand-receptor interactions and downstream signaling in a clean, controlled environment. researchgate.net

Co-culture systems, where two or more different cell types are grown together, offer a more physiologically relevant model by simulating the interactions between cells that occur within a tissue. For instance, co-culturing mesenchymal stem cells (MSCs) with macrophages has been used to study immunomodulation. mdpi.com In such systems, MSCs can influence macrophage function, for example, by producing PGE2 which in turn modulates the macrophage inflammatory response. mdpi.comnih.gov Another example is the co-culture of Prochlorococcus and SAR11, two abundant marine microorganisms, which serves as a model to study microbial ecology and metabolic exchange. biorxiv.org While not directly involving 11β-PGE2, these systems exemplify the methodology that can be applied to study its effects on intercellular communication in various biological contexts, such as the interaction between epithelial cells and surrounding stromal cells in cancer development. medchemexpress.com

Table 2: Examples of In Vitro Cell Systems for Prostaglandin Research

| System Type | Cell Type(s) | Research Application | Reference |

|---|---|---|---|

| Monoculture | RAW264.7 (Murine Macrophages) | Studying inflammatory responses and prostaglandin production. | medchemexpress.comnih.gov |

| Monoculture | Fibroblast-like Synoviocytes (Rat) | Investigating the link between inflammation and PGE2 synthesis. | spandidos-publications.com |

| Monoculture | HEK293 (Human Embryonic Kidney) | Expressing specific receptors to study ligand binding and signaling. | researchgate.net |

| Co-culture | Mesenchymal Stem Cells (MSCs) and Macrophages | Modeling immunomodulation and intercellular signaling via PGE2. | mdpi.com |

Genetic Manipulation Techniques (e.g., siRNA, Gene Knockout Models)

Genetic manipulation techniques are powerful research methodologies used to elucidate the function of specific genes and their protein products in the context of 11β-PGE2 signaling. These approaches involve either temporarily silencing a gene's expression or permanently removing it from the genome.

Small interfering RNA (siRNA) is a technique for inducing short-term silencing of a specific gene. Synthetic, double-stranded RNA molecules complementary to the target messenger RNA (mRNA) are introduced into cells. researchgate.net This leads to the degradation of the target mRNA, thereby preventing the synthesis of the corresponding protein. researchgate.netunits.it This method has been applied in studies related to the prostaglandin pathway. For example, researchers have aimed to deliver anti-prostaglandin E synthase 2 siRNA using lipid nanoparticles to RAW264.7 macrophage cells. nih.gov The goal was to decrease the expression of PGE2, which in turn influences markers involved in pro-inflammatory macrophage polarization. nih.gov Similarly, siRNA-mediated gene silencing of enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) has been used to study its effect on COX-2-mediated PGE2 production in tumors. researchgate.net

Gene knockout models , often created using CRISPR/Cas9 technology, involve the permanent deletion of a specific gene. This allows for the study of the gene's function throughout the life of a cell line or an entire organism. The CRISPR/Cas9 system uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break, leading to the inactivation of the gene. oup.com This approach has been used to create stable knockout cell lines to definitively prove the function of specific enzymes in prostaglandin synthesis. For instance, knocking out the aldo-ketoreductase 1B1 (AKR1B1) gene in human endometrial cells confirmed its role as a PGF2α synthase, as the knockout cells lost their ability to produce PGF2α while maintaining their capacity to produce PGE2. oup.com Such models are invaluable for dissecting the specific roles of enzymes and receptors in the 11β-PGE2 pathway. Knockout mouse models, where a specific gene is deleted, are also critical for understanding the in vivo function of proteins related to prostaglandin signaling. oatext.comgenecards.org

Table 3: Genetic Manipulation Techniques in Prostaglandin Research

| Technique | Mechanism | Application Example | Reference |

|---|---|---|---|

| siRNA | Temporary post-transcriptional gene silencing via mRNA degradation. | Silencing of prostaglandin E synthase 2 in macrophages to reduce inflammation. | nih.gov |

| Gene Knockout (CRISPR/Cas9) | Permanent gene inactivation by introducing targeted DNA breaks. | Knocking out AKR1B1 in endometrial cells to confirm its PGF2α synthase activity. | oup.com |

| Gene Knockout (Mouse Model) | Permanent gene deletion in an organism. | Studying the systemic effects of deleting genes like 11βHSD2 or EP receptors. | oatext.comgenecards.org |

In Vivo Preclinical Model Applications

In vivo preclinical models, primarily involving rodents such as rats and mice, are essential for understanding the physiological and pathological roles of 11β-PGE2 in a complex, living system. These models allow researchers to study the compound's effects on tissue interactions, systemic responses, and disease progression.

One of the key applications of 11β-PGE2 in preclinical models has been in the study of bone metabolism. Early research in rats demonstrated that 11β-PGE2 stimulates bone resorption at concentrations similar to its epimer, PGE2. caymanchem.com This finding highlights its potential role in regulating bone turnover and its relevance in conditions characterized by altered bone density.

In the context of neuroscience, rat models have been used to investigate the effects of E-series prostaglandins on neurotransmitter release. Studies on rat hypothalamic tissue showed that prostaglandins of the E series, including by implication analogs like 11β-PGE2, inhibit the release of noradrenaline. medchemexpress.comebi.ac.uk This effect is mediated by an interaction with PGE2 receptors. ebi.ac.uk

Preclinical mouse models are extensively used in cancer and inflammation research. Studies in Apc+/min mice, a model for intestinal adenoma formation, have shown that inhibition of 11βHSD2, an enzyme that regulates glucocorticoids, suppresses adenoma development by inhibiting COX-2 and PGE2 production. oatext.com Furthermore, knocking down 11βHSD2 in CT26 colon carcinoma cells inhibited tumor growth in mice, an effect associated with reduced tumor COX-2 expression and PGE2 production. oatext.com Mouse models of lymphoma with deletions corresponding to human chromosome 17p have revealed an upregulation of the COX-2/PGE2 pathway, suggesting that this pathway is a potential therapeutic target. nih.gov

Animal models are also crucial for studying tissue repair and regeneration. Pharmacological inhibition of the PGE2-degrading enzyme 15-PGDH in mice leads to elevated PGE2 levels, which has been shown to promote hematopoietic recovery after bone marrow transplant and enhance tissue regeneration in models of colitis and liver injury. researchgate.net These studies underscore the therapeutic potential of modulating the PGE2 pathway, where compounds like 11β-PGE2 could act as modulators.

Table 4: Examples of In Vivo Preclinical Models for Prostaglandin Research

| Animal Model | Research Area | Key Finding Related to PGE2 Pathway | Reference |

|---|---|---|---|

| Rat | Bone Metabolism | 11β-PGE2 stimulates bone resorption. | caymanchem.com |

| Rat | Neuroscience | E-series prostaglandins inhibit noradrenaline release in the hypothalamus. | medchemexpress.com |

| Mouse (Apc+/min) | Cancer (Colon) | Inhibition of 11βHSD2 suppresses adenoma formation by reducing PGE2. | oatext.com |

| Mouse | Cancer (Lymphoma) | Deletion of chromosome 11B3 (human 17p) leads to COX-2/PGE2 upregulation. | nih.gov |

| Mouse | Tissue Regeneration | Inhibition of 15-PGDH elevates PGE2 and promotes hematopoietic recovery. | researchgate.net |

Future Research Directions and Therapeutic Potential

Elucidating Specificity of 11beta-PGE2 Actions Versus Other Prostaglandins (B1171923)

A primary challenge in prostaglandin (B15479496) research is the overlapping and sometimes opposing effects of different prostanoids. nih.gov this compound is the C-11 epimer of PGE2, a major prostaglandin involved in numerous physiological and pathological processes. nih.govbiocompare.com While it shares structural similarities, its distinct three-dimensional configuration could lead to different biological activities. For instance, this compound acts as a moderate inhibitor of PGE2 binding to receptors in rat hypothalamic membranes and to the prostaglandin transporter protein. biocompare.commedchemexpress.com Research has shown that this compound can stimulate bone resorption in rats at concentrations similar to PGE2. biocompare.com

However, the actions of other prostaglandins can be quite different. Prostaglandin D2 (PGD2), for example, is primarily produced by mast cells and is involved in allergic responses. nih.govmdpi.com Prostaglandin I2 (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, playing a protective role in the cardiovascular system. nih.govmdpi.com In contrast, Thromboxane (B8750289) A2 promotes platelet aggregation and vasoconstriction. wikipedia.org Future studies must systematically compare the receptor binding profiles, downstream signaling, and ultimate physiological effects of this compound against this diverse family of lipid mediators to pinpoint its unique contributions. Advanced techniques like mass spectrometry are now able to differentiate between isomers like PGE2 and this compound, which will be crucial for this elucidation. acs.org

Identification of Novel Enzymatic Regulators and Receptors for this compound

The biosynthesis of major prostaglandins from arachidonic acid involves cyclooxygenase (COX) enzymes and specific terminal synthases. wikipedia.orgopenaccessjournals.com PGE2, for instance, is generated from PGH2 by prostaglandin E synthases. wikipedia.org However, the specific enzymatic pathway leading to this compound is not well-defined. It may be a minor product of known PGE synthases or be generated through the action of other modifying enzymes, such as ketoreductases. For example, the enzyme CBR1 can metabolize PGE2 to 9α,11β-prostaglandin F2α. guidetopharmacology.org The identification of enzymes that specifically produce or metabolize this compound is a critical research goal.

On the receptor front, this compound is known to interact with PGE2 receptors (EP1, EP2, EP3, and EP4). medchemexpress.comashpublications.org These receptors are G-protein-coupled and trigger diverse signaling pathways, from increasing cyclic AMP (cAMP) (EP2, EP4) to elevating intracellular calcium (EP1). frontiersin.orgphysiology.orgmdpi.com Given that this compound binds to these receptors with a different affinity than PGE2, it is plausible that it elicits a biased or distinct signaling response. medchemexpress.com A key area of future investigation is to determine if a unique, high-affinity receptor for this compound exists and to fully characterize its binding and signaling through the known EP receptor subtypes.

Targeting Prostaglandin Synthase for Therapeutic Modulation

Targeting the enzymes that synthesize prostaglandins is a proven therapeutic strategy, as evidenced by non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. openaccessjournals.com However, the broad inhibition of COX enzymes can lead to significant side effects. openaccessjournals.com A more refined approach is to target the specific terminal synthases. openaccessjournals.comacs.org Microsomal prostaglandin E synthase-1 (mPGES-1) is a particularly attractive target as it is often induced during inflammation and couples with COX-2 to produce large amounts of PGE2. mdpi.comfrontiersin.orgresearchgate.net Inhibiting mPGES-1 could offer anti-inflammatory benefits with a potentially better safety profile than traditional NSAIDs. frontiersin.org

Further Investigation of Immunosuppressive Effects for Therapeutic Strategies

PGE2 is a potent modulator of the immune system, often exhibiting immunosuppressive effects. nih.govfrontiersin.org It can inhibit the function of various immune cells, including T cells and macrophages, and is implicated in the immune evasion mechanisms of tumors. mdpi.combinasss.sa.crdomaintherapeutics.com For example, PGE2 can suppress the production of pro-inflammatory cytokines like IL-12 and IL-23 by monocytes and hinder the cytotoxic activity of CD8+ T cells. binasss.sa.crd-nb.info In the context of infections like tuberculosis, PGE2 has been shown to exert a potent immunosuppressive action, reducing the expression of immunological receptors and cytokine production. nih.gov

Given that this compound interacts with PGE2 receptors, it is highly probable that it also possesses immunomodulatory properties. A crucial future direction is to meticulously investigate these effects. Determining whether this compound mimics, opposes, or uniquely modifies the immunosuppressive actions of PGE2 could open new therapeutic avenues for autoimmune diseases, cancer immunotherapy, and chronic inflammatory conditions. nih.govontosight.ai

Investigating Context-Dependent Signaling and Receptor Cross-Talk

The biological effects of prostaglandins are highly dependent on the cellular and tissue context. nih.govnih.gov PGE2 can be pro-inflammatory in some settings while being anti-inflammatory or immunosuppressive in others. nih.govresearchgate.net This context-dependency is governed by the specific EP receptor subtypes expressed on a given cell and the potential for "cross-talk" with other signaling pathways. frontiersin.orgnih.gov

Research has revealed significant cross-talk between different EP receptors and between EP receptors and other systems, such as the thromboxane A2 (TP) receptor. nih.govnih.gov For instance, activation of the EP3 receptor can augment signaling through the TP receptor, while EP1 activation can impair it. nih.govnih.gov Similarly, simultaneous activation of EP2 and EP4 receptors can lead to an attenuated, integrated cAMP response compared to individual activation. frontiersin.org It is imperative to investigate the signaling of this compound within these complex, context-dependent networks. Understanding how its signals are integrated and whether it engages in unique receptor cross-talk will be essential to predict its effects in different pathological conditions.

Q & A

Q. What frameworks assist in prioritizing conflicting hypotheses about this compound’s dual pro- and anti-inflammatory roles?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, test context-dependent effects using disease-specific models (e.g., rheumatoid arthritis vs. sepsis). Use Bayesian statistics to quantify the probability of competing hypotheses based on prior evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.